2-tert-Butyloxirane

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves various strategies, including chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, as demonstrated with the use of BBDI . Additionally, tert-butyl substituted purine derivatives were synthesized through lithiation and subsequent reactions with 2-methyl-2-nitrosopropane . The synthesis of tert-butyl-substituted alumoxanes was achieved through the low-temperature hydrolysis of Al(tBu)3 . These methods highlight the versatility and efficiency of tert-butyl group incorporation into different molecular frameworks.

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, showing typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds is diverse. For example, the hydrolysis of tri-tert-butylaluminum led to the formation of tert-butyl-substituted alumoxanes with different nuclearities . The oxidation of N-tert-butylhydroxylamines resulted in the formation of N-tert-butylaminoxyl derivatives with pH-dependent EPR spectra . These reactions demonstrate the chemical versatility of tert-butyl substituted compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the tert-butyl group's steric and electronic effects. The tert-butyl group can impart stability to reactive intermediates, as seen in the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links . The tert-butyl group can also affect the magnetic properties of compounds, as observed in the synthesis of a doubly tert-butylated spirobiradical, which exhibited intramolecular ferromagnetic interaction .

Aplicaciones Científicas De Investigación

Polymerization and Formation of Cyclic Tetramers

- The reaction of (R)-tert-butyloxirane with boron trifluoride etherate as a catalyst results in the specific formation of cyclic tetramers. This specificity is due to the steric requirements of the bulky tert-butyl group, demonstrating its role in polymer chemistry (Sato, Hirano, Suga, & Tsuruta, 1977).

Synthesis of Fungicidal Compounds

- Sequential reactions involving 2-tert-butyloxirane lead to the synthesis of fungicidal compounds like threo-Triadimenol. This demonstrates its utility in the synthesis of agriculturally significant chemicals (Gasteiger & Kaufmann, 1985).

Nucleophilic Substitution in Organic Chemistry

- The behavior of 2-tert-butyloxirane in nucleophilic substitution reactions, particularly retaining the oxirane ring and configuration, indicates its potential application in complex organic syntheses (Gasteiger, Kaufmann, Herzig, & Bentley, 1986).

Study of Optically Active Polymers

- Research on optically active poly(tert-butyloxirane)s reveals insights into the behavior and properties of these polymers. The study of chiroptical properties is crucial for applications in materials science (Sepulchre, Khalil, Spassky, & Vert, 1979).

Innovative Reagents in Chemical Reactions

- The development of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, which utilize 2-tert-butyloxirane, demonstrates its role in advancing synthetic chemistry methods (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Environmental Impact and Solar Cell Improvement

- The addition of compounds like 4-tert-butylpyridine to electrolytes in dye-sensitized TiO2 solar cells, where 2-tert-butyloxirane may play a role, significantly improves solar cell performance. This links the compound to renewable energy technologies (Boschloo, Häggman, & Hagfeldt, 2006).

Mecanismo De Acción

Target of Action

Like other epoxides, it is likely to interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

The mode of action of 3,3-Dimethyl-1,2-epoxybutane involves its interaction with its targets. The compound, being an epoxide, is highly reactive due to the strain in the three-membered ring. It can undergo ring-opening reactions, particularly with nucleophiles present in biological systems . The steric requirements caused by the bulky tert-butyl group may influence the specificity of these reactions .

Biochemical Pathways

Given its reactivity, it can potentially interfere with various biochemical processes by reacting with critical biomolecules .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on its reactivity and the specific biological targets it interacts with .

Result of Action

Due to its reactivity, it may cause modifications in cellular proteins and nucleic acids, potentially leading to various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-tert-Butyloxirane. For instance, its reactivity might increase under acidic conditions, which facilitate the opening of the epoxide ring .

Safety and Hazards

2-tert-Butyloxirane is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Propiedades

IUPAC Name |

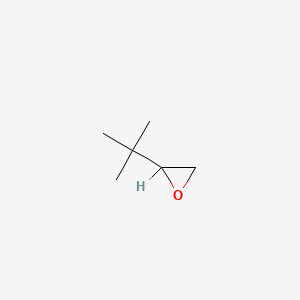

2-tert-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAYDCIZOFDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

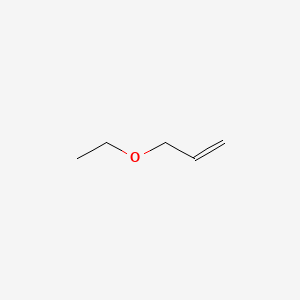

CC(C)(C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-57-5 | |

| Record name | Poly(tert-butylethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001020954 | |

| Record name | 3,3-Dimethyl-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyloxirane | |

CAS RN |

2245-30-9 | |

| Record name | 2-(1,1-Dimethylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyloxirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some known applications of 3,3-Dimethyl-1,2-epoxybutane in organic synthesis?

A1: 3,3-Dimethyl-1,2-epoxybutane serves as a valuable reagent in organic synthesis. For instance, it's a key starting material in the synthesis of Isotebuconazole [], a fungicide. Additionally, it plays a role in synthesizing pivaloylacetonitrile [], a crucial precursor for various compounds, including the herbicide Isouron and p38 MAP kinase inhibitors.

Q2: How does the structure of 3,3-Dimethyl-1,2-epoxybutane influence its reactivity?

A2: The steric hindrance imposed by the tert-butyl group in 3,3-Dimethyl-1,2-epoxybutane significantly influences its reactivity. This steric effect leads to regioselectivity in ring-opening reactions. For example, in the synthesis of Isotebuconazole, the reaction with 1H-1,2,4-triazole preferentially occurs at the less hindered carbon of the epoxide ring, ultimately yielding the desired product [].

Q3: Has the enantioselective resolution of 3,3-Dimethyl-1,2-epoxybutane been investigated?

A3: Yes, researchers have explored the enantioselective reduction of 3,3-Dimethyl-1,2-epoxybutane using chiral reagents. Studies employing B-isopinocampheyl-9-borabicyclo[3.3.1]nonane-potassium hydride (IPC-9-BBN-KH) have demonstrated moderate enantiomeric excesses in the resulting alcohol product [], highlighting the potential for asymmetric synthesis using this epoxide.

Q4: Are there any studies regarding the enzymatic hydrolysis of 3,3-Dimethyl-1,2-epoxybutane?

A4: Research indicates that rabbit liver microsomal epoxide hydrolase can catalyze the hydrolysis of racemic 3,3-Dimethyl-1,2-epoxybutane []. Interestingly, the enzyme exhibits substrate enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This finding suggests potential applications in chiral resolution or in studying enzyme-substrate interactions.

Q5: Beyond its synthetic utility, are there other reported applications of 3,3-Dimethyl-1,2-epoxybutane?

A5: Research has shown that a marine bacterium, Staphylococcus saprophyticus strain L-38, produces 3,3-Dimethyl-1,2-epoxybutane as a volatile compound []. Interestingly, this volatile organic compound (VOC) exhibits potent inhibitory activity against the growth and aflatoxin production of the fungus Aspergillus flavus, highlighting its potential application in food preservation and safety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.